molecular formula C28H31F3N6O B15135914 Cbl-b-IN-17

Cbl-b-IN-17

Cat. No.: B15135914
M. Wt: 524.6 g/mol
InChI Key: QCRRXUWCVYHDJT-UHFFFAOYSA-N
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Description

Cbl-b-IN-17 is a small-molecule inhibitor specifically targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, which is a member of the RING-type E3 ubiquitin ligases. These ligases play a crucial role in the regulation of protein tyrosine kinases by targeting them for degradation. Cbl-b is involved in various cellular processes, including immune response regulation, making it an attractive target for cancer immunotherapy .

Preparation Methods

The synthesis of Cbl-b-IN-17 involves several steps, including the preparation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may include continuous flow synthesis and the use of automated systems to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Cbl-b-IN-17 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cbl-b-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a tool compound to study the role of Cbl-b in various biochemical pathways.

    Biology: It helps in understanding the regulation of immune responses by inhibiting Cbl-b, which is involved in the negative regulation of immune cell activity.

    Medicine: this compound is being investigated for its potential use in cancer immunotherapy, as it can enhance the immune system’s ability to target and destroy cancer cells.

    Industry: It is used in the development of new therapeutic agents and in the study of protein degradation pathways .

Mechanism of Action

Cbl-b-IN-17 exerts its effects by binding to the Cbl-b protein and inhibiting its E3 ubiquitin ligase activity. This inhibition prevents the ubiquitination and subsequent degradation of protein tyrosine kinases, leading to enhanced signaling and activation of immune cells. The molecular targets and pathways involved include the tyrosine kinase-binding domain and the RING finger domain of Cbl-b .

Comparison with Similar Compounds

Cbl-b-IN-17 is unique compared to other similar compounds due to its high specificity and potency in inhibiting Cbl-b. Similar compounds include:

Properties

Molecular Formula

C28H31F3N6O

Molecular Weight

524.6 g/mol

IUPAC Name

3-[3-[cyclobutyl-(4-methyl-1,2,4-triazol-3-yl)methyl]phenyl]-6-[(2-methylpropylamino)methyl]-8-(trifluoromethyl)quinazolin-4-one

InChI

InChI=1S/C28H31F3N6O/c1-17(2)13-32-14-18-10-22-25(23(11-18)28(29,30)31)33-15-37(27(22)38)21-9-5-8-20(12-21)24(19-6-4-7-19)26-35-34-16-36(26)3/h5,8-12,15-17,19,24,32H,4,6-7,13-14H2,1-3H3

InChI Key

QCRRXUWCVYHDJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC2=C(C(=C1)C(F)(F)F)N=CN(C2=O)C3=CC=CC(=C3)C(C4CCC4)C5=NN=CN5C

Origin of Product

United States

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